molecular formula C12H18N2O B14809317 3-Cyclopropoxy-2-isopropyl-N-methylpyridin-4-amine

3-Cyclopropoxy-2-isopropyl-N-methylpyridin-4-amine

Cat. No.: B14809317
M. Wt: 206.28 g/mol
InChI Key: HKLQYWAIFCPDJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-isopropyl-N-methylpyridin-4-amine involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-isopropyl-N-methylpyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Cyclopropoxy-2-isopropyl-N-methylpyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-isopropyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-isopropyl-N-methylpyridin-4-amine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-2-propan-2-ylpyridin-4-amine

InChI

InChI=1S/C12H18N2O/c1-8(2)11-12(15-9-4-5-9)10(13-3)6-7-14-11/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

HKLQYWAIFCPDJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1OC2CC2)NC

Origin of Product

United States

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